

Application Notes and Protocols: Synergistic Effect of Avibactam with Ceftazidime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antibacterial agent 259

Cat. No.: B15613148

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

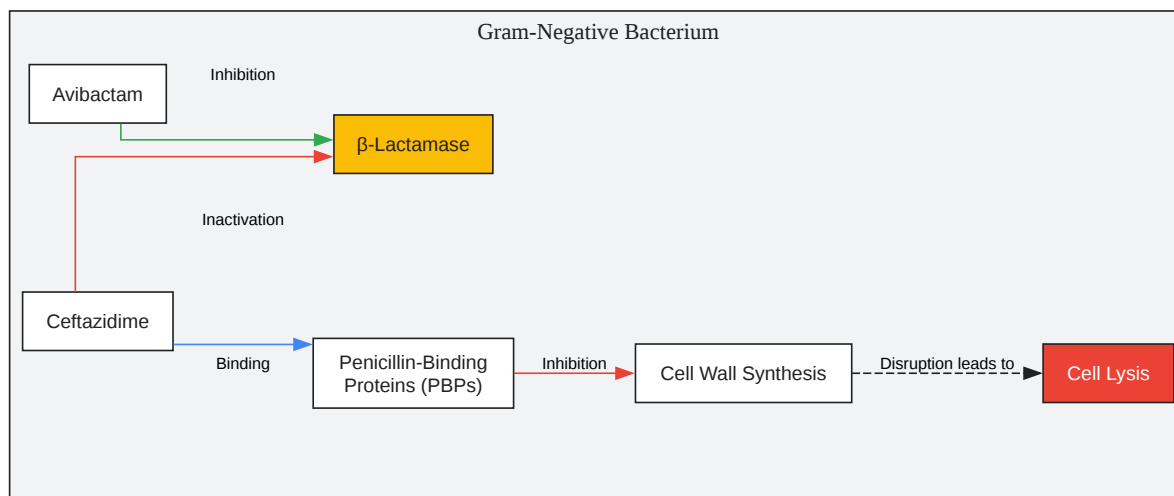
Introduction

The increasing prevalence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. A key resistance mechanism is the production of β -lactamase enzymes, which inactivate β -lactam antibiotics like ceftazidime. Avibactam, a novel non- β -lactam β -lactamase inhibitor, restores the activity of ceftazidime against many of these resistant strains. This document provides a detailed overview of the synergistic relationship between avibactam and ceftazidime, including their mechanism of action, quantitative synergy data, and detailed protocols for in vitro synergy testing.

Mechanism of Synergistic Action

Ceftazidime is a third-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.^{[1][2]} However, its effectiveness is compromised by β -lactamase enzymes that hydrolyze the β -lactam ring.^[2]

Avibactam is a potent inhibitor of a broad spectrum of β -lactamases, including Ambler class A (e.g., KPCs, ESBLs), class C (AmpC), and some class D enzymes (e.g., OXA-48).^{[3][4]} It works by forming a stable, covalent but reversible carbamoyl adduct with the serine residue in the active site of the β -lactamase, preventing the inactivation of ceftazidime.^{[1][5][6]} This protection allows ceftazidime to reach its PBP targets and exert its bactericidal effect.^{[7][8]}



[Click to download full resolution via product page](#)

Figure 1: Mechanism of synergistic action of ceftazidime and avibactam.

Quantitative Data on Synergy

The synergistic effect of avibactam and ceftazidime is demonstrated by a significant reduction in the Minimum Inhibitory Concentration (MIC) of ceftazidime in the presence of a fixed concentration of avibactam.

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Multidrug-Resistant (MDR) Enterobacteriaceae[9]

Organism (Resistance Profile)	Agent	MIC50 (µg/mL)	MIC90 (µg/mL)	% Susceptible
MDR Enterobacteriaceae (n=2,953)	Ceftazidime-Avibactam	0.25	1	99.2
Meropenem	≤0.06	>32	82.2	
Carbapenem-Resistant Enterobacteriaceae (CRE) (n=513)	Ceftazidime-Avibactam	0.5	2	97.5

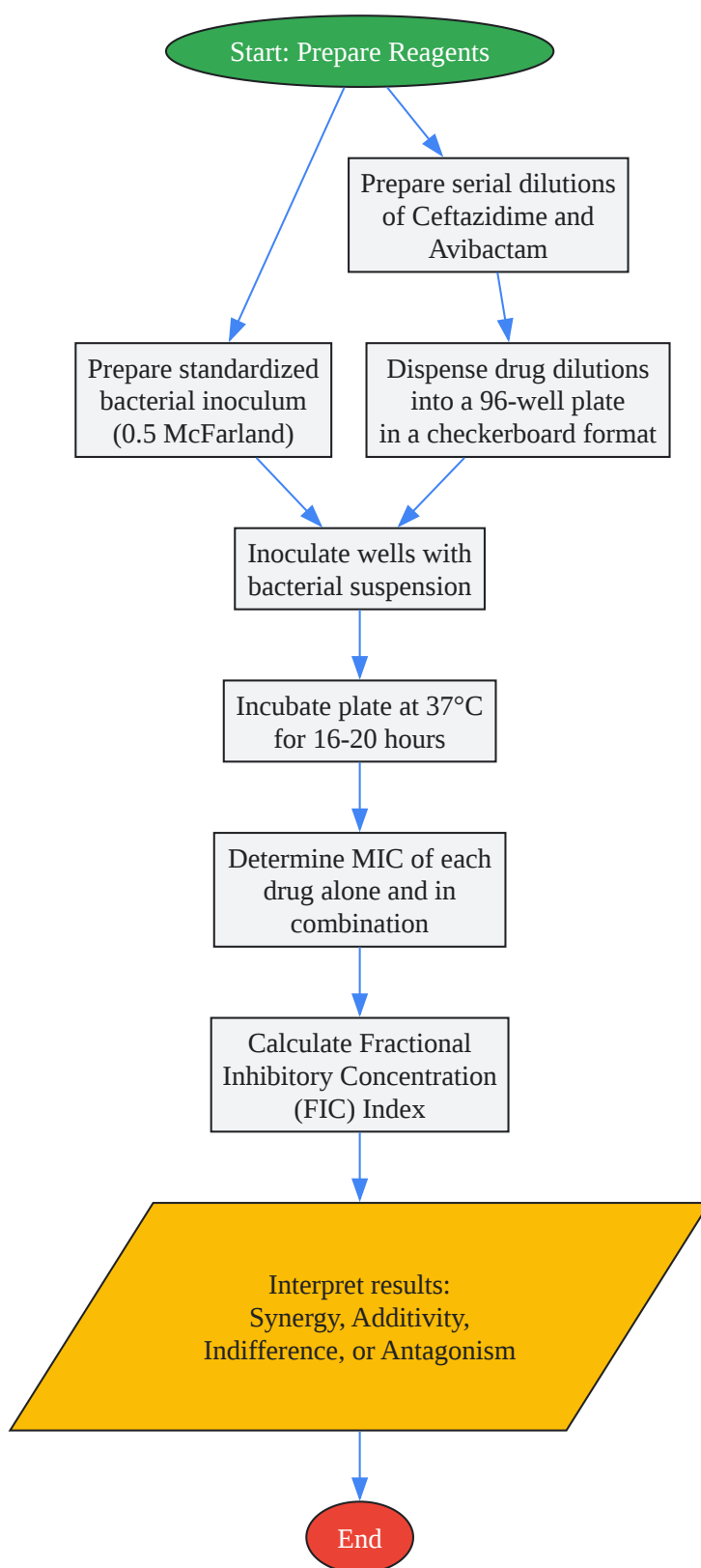
Table 2: Potentiation of Ceftazidime Activity by Avibactam against *Pseudomonas aeruginosa*[\[10\]](#)[\[11\]](#)

P. aeruginosa Isolate	Ceftazidime MIC (µg/mL)	Ceftazidime + Avibactam (4 µg/mL) MIC (µg/mL)	Fold Reduction in MIC
Isolate 1	>256	32	>8
Isolate 2	128	8	16
Isolate 3	256	16	16
Isolate 4	64	8	8

Experimental Protocols

Checkerboard Synergy Assay

This assay is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the checkerboard synergy assay.

Protocol:

- Preparation of Antimicrobial Agents:
 - Prepare stock solutions of ceftazidime and avibactam in an appropriate solvent (e.g., sterile distilled water).
 - Perform serial two-fold dilutions of each agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in separate 96-well plates or tubes.
- Preparation of Inoculum:
 - Culture the test organism on an appropriate agar medium overnight.
 - Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the assay plate.
- Checkerboard Setup:
 - In a 96-well microtiter plate, add 50 μ L of CAMHB to all wells.
 - Along the x-axis (e.g., columns 1-10), create a gradient of ceftazidime concentrations by adding 50 μ L of serially diluted ceftazidime.
 - Along the y-axis (e.g., rows A-G), create a gradient of avibactam concentrations by adding 50 μ L of serially diluted avibactam.
 - The final plate will contain various combinations of ceftazidime and avibactam concentrations.
 - Include control wells: ceftazidime only (row H), avibactam only (column 11), and a growth control well with no antimicrobial agents.
- Inoculation and Incubation:

- Inoculate each well (except for a sterility control well) with 100 μ L of the prepared bacterial inoculum. The final volume in each well will be 200 μ L.
- Incubate the plate at 37°C for 16-20 hours.
- Data Analysis:
 - After incubation, determine the MIC for each agent alone and for each combination by visual inspection for turbidity. The MIC is the lowest concentration that completely inhibits visible growth.
 - Calculate the FIC index (FICI) using the following formula:[12][13]
 - $\text{FIC of Ceftazidime} = (\text{MIC of Ceftazidime in combination}) / (\text{MIC of Ceftazidime alone})$
 - $\text{FIC of Avibactam} = (\text{MIC of Avibactam in combination}) / (\text{MIC of Avibactam alone})$
 - $\text{FICI} = \text{FIC of Ceftazidime} + \text{FIC of Avibactam}$
- Interpretation of Results:[14][15]
 - Synergy: $\text{FICI} \leq 0.5$
 - Additive/Indifference: $0.5 < \text{FICI} \leq 4.0$
 - Antagonism: $\text{FICI} > 4.0$

Time-Kill Assay

This dynamic assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents alone and in combination.

Protocol:

- Preparation:
 - Prepare a mid-logarithmic phase bacterial culture in CAMHB with a starting inoculum of approximately 5×10^5 CFU/mL.

- Prepare test tubes or flasks containing CAMHB with the following:
 - Growth control (no drug)
 - Ceftazidime alone (at a relevant concentration, e.g., MIC)
 - Avibactam alone (at a fixed concentration, e.g., 4 µg/mL)
 - Ceftazidime and avibactam in combination
- Execution:
 - Inoculate all tubes/flasks with the prepared bacterial culture.
 - Incubate at 37°C with shaking.
 - At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.
 - Perform serial ten-fold dilutions of the aliquots in sterile saline.
 - Plate a known volume of each dilution onto appropriate agar plates.
- Data Collection and Analysis:
 - Incubate the agar plates at 37°C for 18-24 hours.
 - Count the number of colonies (CFU/mL) on each plate.
 - Plot the \log_{10} CFU/mL versus time for each condition.
- Interpretation of Results:[\[2\]](#)
 - Synergy: A ≥ 2 - \log_{10} decrease in CFU/mL between the combination and the most active single agent at 24 hours.
 - Bactericidal activity: A ≥ 3 - \log_{10} reduction in CFU/mL from the initial inoculum.

- Indifference: A $<2\text{-log}_{10}$ change in CFU/mL between the combination and the most active single agent.
- Antagonism: A $>2\text{-log}_{10}$ increase in CFU/mL between the combination and the most active single agent.

Conclusion

The combination of avibactam and ceftazidime demonstrates significant synergistic activity against a wide range of β -lactamase-producing Gram-negative bacteria.[2] Avibactam effectively restores the potent bactericidal activity of ceftazidime by protecting it from enzymatic degradation. The experimental protocols provided herein offer standardized methods for researchers to evaluate and quantify this synergy in vitro. These findings underscore the clinical potential of this combination therapy in combating multidrug-resistant infections.[16][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. droracle.ai [droracle.ai]
- 5. The β -Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What Does Avibactam / Ceftazidime Do? [synapse.patsnap.com]
- 9. Antimicrobial Activity of Ceftazidime-Avibactam Tested against Multidrug-Resistant Enterobacteriaceae and Pseudomonas aeruginosa Isolates from U.S. Medical Centers, 2013 to 2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potentiation of ceftazidime by avibactam against β -lactam-resistant *Pseudomonas aeruginosa* in an in vitro infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 14. emerypharma.com [emerypharma.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Safety Profile of Ceftazidime-Avibactam: Pooled Data from the Adult Phase II and Phase III Clinical Trial Programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Synergistic Effect of Avibactam with Ceftazidime]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613148#synergistic-effect-of-antibacterial-agent-259-with-beta-lactams]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

